Cas no 53104-89-5 (Benzenamine,3-(4,5-dihydro-1H-imidazol-2-yl)-, hydrochloride (1:1))
53104-89-5 structure
Product Name:Benzenamine,3-(4,5-dihydro-1H-imidazol-2-yl)-, hydrochloride (1:1)
CAS-nummer:53104-89-5
MF:C9H12ClN3
MW:197.664680480957
CID:372488
PubChem ID:3016796
Update Time:2025-04-19
Benzenamine,3-(4,5-dihydro-1H-imidazol-2-yl)-, hydrochloride (1:1) Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine,3-(4,5-dihydro-1H-imidazol-2-yl)-, hydrochloride (1:1)
- 3-(4,5-dihydro-1H-imidazol-2-yl)aniline monohydrochloride
- 3-(4,5-dihydro-1H-imidazol-2-yl)aniline hydrochloride
- SR-01000540037
- NSC56419
- NS00088595
- 53104-89-5
- NSC-56419
- SR-01000540037-1
- AKOS024302192
- EINECS 258-365-9
- DTXSID00201191
-
- Inchi: 1S/C9H11N3.ClH/c10-8-3-1-2-7(6-8)9-11-4-5-12-9;/h1-3,6H,4-5,10H2,(H,11,12);1H
- InChI-sleutel: ZRUQNSKOUWFVHR-UHFFFAOYSA-N
- LACHT: Cl.N1C(C2C=CC=C(C=2)N)=NCC1
Berekende eigenschappen
- Exacte massa: 197.07216
- Monoisotopische massa: 197.072
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 1
- Complexiteit: 188
- Aantal covalent gebonden eenheden: 2
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: none
- Topologisch pooloppervlak: 50.4Ų
Experimentele eigenschappen
- Kookpunt: 339.3°C at 760 mmHg
- Vlampunt: 159°C
- PSA: 50.41
- LogboekP: 1.76620
Benzenamine,3-(4,5-dihydro-1H-imidazol-2-yl)-, hydrochloride (1:1) Gerelateerde literatuur
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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